N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRRDVTZUREDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
The oxadiazole synthesis typically begins with a carboxylic acid derivative. For the 2,5-dimethylphenyl-substituted oxadiazole, 2,5-dimethylbenzoic acid is converted to its ethyl ester, followed by hydrazinolysis to yield the corresponding hydrazide (I) :
$$
\text{2,5-Dimethylbenzoic acid} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{Hydrazine hydrate}} \text{Hydrazide (I)}
$$
Reaction conditions: Reflux in ethanol (6–8 h), monitored by TLC (ethyl acetate/hexane 3:7).
Cyclization to 1,3,4-Oxadiazole
The hydrazide (I) undergoes cyclization with carbon disulfide (CS₂) in basic media (e.g., KOH/ethanol) to form the 1,3,4-oxadiazole-2-thiol intermediate (II) :
$$
\text{(I)} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-(2,5-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (II)}
$$
Yield: 70–85% after recrystallization from ethanol.
Functionalization at Position 2
The thiol group in (II) is alkylated with 2-chloro-N-phenylacetamide to introduce the acetamide side chain. This step employs dry acetone under reflux with potassium carbonate as a base:
$$
\text{(II)} + \text{ClCH}2\text{C(O)N(H)Ph} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-chloroacetamide (III)}
$$
Reaction time: 12–18 h; yield: 65–75%.
Alternative Synthetic Routes
Oxidative Cyclization of Semicarbazides
An alternative pathway involves the oxidative cyclization of N-acylsemicarbazides using iodine or NaIO₄. For example:
$$
\text{N-Acylsemicarbazide} \xrightarrow{\text{I}_2, \text{KI}} \text{1,3,4-Oxadiazole}
$$
This method offers moderate yields (60–70%) but requires stringent control of stoichiometry.
One-Pot Synthesis
Recent advances highlight one-pot strategies combining hydrazide formation, cyclization, and alkylation. For instance, using POCl₃ as a cyclizing agent reduces step count but may compromise yield (50–60%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Optimization and Challenges
Reaction Efficiency
Scalability
Industrial-scale production faces hurdles in:
- Cost of Carbon Disulfide : Requires closed systems to mitigate toxicity.
- Column Chromatography : Replaced by recrystallization in large batches, though purity may drop to 90–92%.
Data Tables
Table 1. Comparison of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Hydrazide-Cyclization | 3 | 70–85 | 98 | CS₂, KOH |
| Oxidative Cyclization | 2 | 60–70 | 95 | I₂, NaIO₄ |
| One-Pot Synthesis | 1 | 50–60 | 90 | POCl₃ |
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of materials with specific properties, such as luminescence sensing.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide:
N-2,5-Dimethylphenylthioureido Acid Derivatives: Studied for their antimicrobial activities.
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a phenylsulfanyl group and an oxadiazole ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the oxadiazole class of heterocyclic compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neuropharmacology, and its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and a phenylsulfanyl group. Its molecular formula is with a molecular weight of approximately 366.43 g/mol. The oxadiazole moiety is known for its ability to interact with biological targets, making it a promising scaffold for drug development.
Neuropharmacological Effects
Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease (AD). For instance:
- Inhibition Studies : The compound demonstrated an IC50 value of against human AChE, indicating potent inhibitory activity comparable to established AChE inhibitors like donepezil .
- Behavioral Studies : In vivo tests using rat models showed improvements in cognitive functions when treated with compounds related to the oxadiazole scaffold, suggesting potential therapeutic benefits for AD .
The mechanism by which this compound exerts its effects involves:
- Enzyme Interaction : The compound binds to the active site of AChE and BChE, inhibiting their activity and thereby increasing acetylcholine levels in the synaptic cleft.
- Neuroprotective Effects : It has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. A detailed SAR analysis reveals:
| Compound Variant | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Notes |
|---|---|---|---|
| Unsubstituted | High potency | ||
| 4-EWG Substituted | > | Moderate | Reduced activity |
| 3-EWG Substituted | Moderate | Poor | Diminished efficacy |
This table illustrates that substituents on the phenyl ring significantly affect the inhibitory potency against cholinesterases.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in various models:
- Alzheimer’s Disease Models : In experimental models induced by amyloid-beta (Aβ), treatment with oxadiazole derivatives led to improved memory retention and reduced amyloid plaque formation .
- Neuroprotection : Compounds based on this scaffold have been shown to protect neuronal cells from apoptosis induced by oxidative stress in vitro .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, reflux, 4h | 65–75 | |
| Acetamide Coupling | DMF, NaH, 80°C | 70–85 |
How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C₁₉H₁₈N₃O₂S) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition: Fluorometric assays for target enzymes (e.g., lipoxygenase, COX-2) using substrate-specific probes .
Advanced Research Questions
How can conflicting data on biological activity be resolved?
Methodological Answer:
- Dose-Response Analysis: Validate activity across multiple concentrations to rule out false positives .
- Structural Confirmation: Re-characterize the compound to ensure batch consistency (e.g., via XRD or 2D NMR) .
- Mechanistic Studies: Use molecular docking to verify binding affinity to purported targets (e.g., COX-2 active site) .
What strategies optimize substituent effects for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Modify the phenylsulfanyl or dimethylphenyl groups to assess steric/electronic effects.
- Electron-Withdrawing Groups (e.g., -Cl): Enhance oxidative stability but may reduce bioavailability .
- Methoxy Groups: Improve solubility and hydrogen-bonding interactions .
- Table 2: Substituent Impact on Bioactivity
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 2,5-Dimethylphenyl | Anticancer: 12.3 (HeLa) | |
| 4-Chlorophenyl | Antimicrobial: MIC 8 µg/mL | |
| 4-Methoxyphenyl | Enzyme Inhibition: 85% at 10 µM |
How can computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ProTox-II simulate absorption, CYP450 metabolism, and hepatotoxicity .
- Metabolite Identification: LC-MS/MS analysis of in vitro microsomal assays to detect oxidation or hydrolysis products .
- Docking Simulations: Predict interactions with metabolic enzymes (e.g., CYP3A4) to identify potential toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
